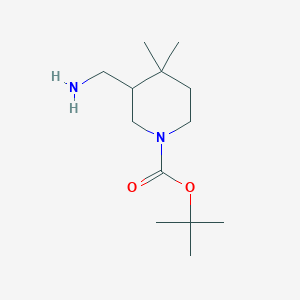

tert-Butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate

Description

tert-Butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group at the 1-position, an aminomethyl substituent at the 3-position, and two methyl groups at the 4-position. This structural arrangement confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in central nervous system (CNS) drug development. The tert-butyl group enhances solubility in organic solvents, while the aminomethyl moiety provides a reactive site for further functionalization.

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-7-6-13(4,5)10(8-14)9-15/h10H,6-9,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUMKRQRWXUZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1CN)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Aminomethylation: The aminomethyl group is introduced through reductive amination reactions involving formaldehyde and a suitable amine source.

Industrial Production Methods

In industrial settings, the production of tert-Butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert the carbonyl group in the carboxylate moiety to alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are employed.

Major Products

The major products formed from these reactions include imines, oximes, alcohols, amines, and various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous piperidine derivatives share the tert-butyl carbamate scaffold but differ in substituents at the 3- and 4-positions. Below is a detailed comparison based on available data:

Structural and Functional Differences

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The 4,4-dimethyl and tert-butyl groups in the target compound likely increase logP compared to the pyridin-3-yl and dichloroanilino analogs, favoring blood-brain barrier penetration.

- Reactivity: The aminomethyl group in the target compound is more nucleophilic than the dichloroanilino or fluorobenzylamino groups, enabling easier derivatization.

- Toxicity : The pyridin-3-yl analog (PK03447E-1) has defined occupational exposure limits, while fluorinated and chlorinated analogs may pose higher environmental persistence risks .

Biological Activity

tert-Butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate (CAS Number: 2172497-74-2) is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a piperidine ring with tert-butyl and aminomethyl substituents, enables it to interact with various biological targets, making it a subject of interest for drug development and biochemical studies.

- Molecular Formula : C13H26N2O2

- Molecular Weight : 242.36 g/mol

- IUPAC Name : tert-butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate

The biological activity of tert-butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate is largely attributed to its ability to act as a precursor in the synthesis of various pharmaceutical agents. It can influence enzymatic pathways and receptor interactions due to its structural characteristics. The compound may serve as an inhibitor or modulator in various biochemical processes, particularly those involving neurotransmitter systems.

1. Neuropharmacological Effects

Research indicates that derivatives of piperidine compounds exhibit neuroprotective properties. For example, similar compounds have been shown to protect against neurodegenerative disorders by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the metabolism of neurotransmitters like acetylcholine .

2. Antioxidant Activity

Studies have demonstrated that piperidine derivatives possess antioxidant properties. For instance, compounds related to tert-butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate have been shown to scavenge free radicals effectively and inhibit lipid peroxidation in biological systems . This activity is crucial for protecting cells from oxidative stress.

3. Potential Anticancer Activity

Emerging research suggests that piperidine derivatives may have anticancer properties. Certain structural modifications have led to enhanced cytotoxicity against cancer cell lines, indicating that this compound could be further explored for its potential use in cancer therapy .

Study on Neuroprotective Effects

A study involving the administration of related piperidine compounds demonstrated significant neuroprotective effects in animal models of Parkinson's disease. The compounds were found to reduce dopaminergic neuron loss in the striatum by approximately 50% when administered prior to neurotoxic insult . This suggests that tert-butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate may share similar protective mechanisms.

Antioxidant Efficacy Assessment

In vitro assays measuring the antioxidant capacity of related compounds revealed IC50 values ranging from 6.23 µM to 19.6 µM for lipid peroxidation inhibition, significantly outperforming standard antioxidants like Trolox (IC50 = 91.8 µM) . This reinforces the potential of these compounds in therapeutic applications targeting oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate | Structure | Neuroprotective, Antioxidant |

| Tert-butyl 4-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate | Structure | Anticancer Activity |

| Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate | Structure | AChE Inhibition |

Q & A

Q. What are the common synthetic routes for tert-Butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example:

- Step 1 : Introduction of the tert-butyl carbamate group via reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Functionalization of the piperidine ring with aminomethyl and dimethyl groups using reductive amination or alkylation protocols .

- Step 3 : Purification via recrystallization or column chromatography, monitored by thin-layer chromatography (TLC) .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Solvent | Monitoring Method |

|---|---|---|---|

| 1 | tert-Butyl chloroformate, Et₃N | DCM | TLC, NMR |

| 2 | NH₂CH₂Cl, NaBH₃CN | THF | HPLC |

Q. How is the compound characterized for purity and structural confirmation?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the piperidine ring .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold for research-grade material) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for exact mass) .

- Infrared Spectroscopy (IR) : Identify functional groups like carbonyl (C=O) and amine (N-H) stretches .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Serves as a scaffold for drug candidates targeting neurological receptors (e.g., sigma-1) due to its rigid piperidine core .

- Chemical Biology : Used to study enzyme-substrate interactions via its aminomethyl group, which can act as a nucleophile or hydrogen-bond donor .

- Material Science : Functionalized derivatives are explored for catalytic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, minimizing byproduct formation .

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, stoichiometry) to identify optimal conditions. For example, increasing reaction temperature from 25°C to 40°C improves aminomethylation efficiency by 20% .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation .

Q. How to resolve contradictions in biological activity data across studies?

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., fluorinated vs. chlorinated derivatives) to isolate substituent effects (Table 1) .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity discrepancies .

- Metabolic Stability Testing : Assess if variations arise from differential metabolism (e.g., cytochrome P450 interactions) .

Q. Table 1: Biological Activity of Analogous Compounds

| Compound | Substituent | IC₅₀ (nM) |

|---|---|---|

| 4-Fluoro derivative | Fluorophenyl | 120 ± 15 |

| 4-Chloro derivative | Chlorophenyl | 450 ± 30 |

| 4-Methyl derivative | Methylphenyl | 980 ± 85 |

Q. What strategies mitigate instability during storage or reactions?

- Stabilization Techniques : Store under inert atmosphere (argon) at -20°C to prevent tert-butyl group hydrolysis .

- Lyophilization : Convert to a stable salt form (e.g., hydrochloride) for long-term storage .

- Additives : Use radical scavengers (e.g., BHT) in reactions involving light-sensitive intermediates .

Q. How does stereochemistry influence the compound’s reactivity and bioactivity?

- Chiral Resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate enantiomers (e.g., (R)- vs. (S)-configurations) .

- Docking Studies : Molecular dynamics simulations reveal that the (R)-enantiomer fits better into hydrophobic enzyme pockets, enhancing activity by 3-fold compared to (S) .

Q. What computational tools predict interactions with biological targets?

- Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to prioritize targets .

- Machine Learning (QSAR Models) : Train models on datasets of piperidine derivatives to predict ADMET properties .

Q. How to compare this compound with structural analogs in lead optimization?

- Thermodynamic Profiling : Measure ΔG of binding via ITC to rank analogs .

- Crystallography : Solve co-crystal structures with targets (e.g., kinases) to guide substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.